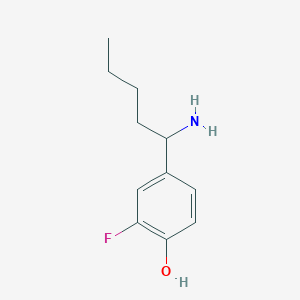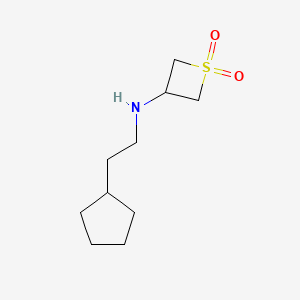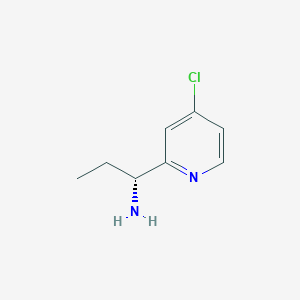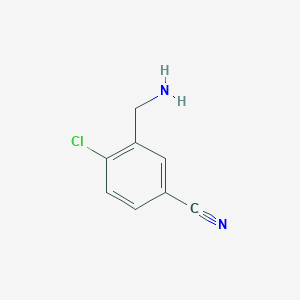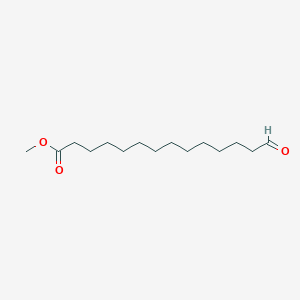
Methyl 2-bromo-5-formylthiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-5-formylthiazole-4-carboxylate is a chemical compound belonging to the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. This compound is of interest due to its potential as an intermediate in the synthesis of various chemical products, including pharmaceuticals and materials with photoelectric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-5-formylthiazole-4-carboxylate can be achieved through various methods. One approach involves a one-pot procedure that generates 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials, such as ethyl acetoacetate and thiourea, using N-bromosuccinimide (NBS). Another method for synthesizing 2-aminothiazole-5-carboxylates also utilizes NBS, reacting with ethyl β-ethoxyacrylate to form a novel intermediate that is cyclized with thioureas. Additionally, the synthesis of methyl 2-bromothiazole-5-carboxylate has been achieved through a one-pot reaction involving methyl β-methoxyacrylate, NBS, water, and thiourea, followed by diazotization and bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-formylthiazole-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Thiourea: Utilized in the synthesis of thiazole derivatives.
Diazotization and Bromination: Employed in the synthesis of methyl 2-bromothiazole-5-carboxylate.
Major Products Formed
Brominated Compounds: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Resulting from oxidation or reduction of the formyl group.
Scientific Research Applications
Methyl 2-bromo-5-formylthiazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various chemical products.
Medicine: Investigated for its potential use in pharmaceutical synthesis.
Industry: Employed in the production of materials with photoelectric properties.
Mechanism of Action
The mechanism by which methyl 2-bromo-5-formylthiazole-4-carboxylate exerts its effects involves interactions with molecular targets and pathways. The bromine atom and formyl group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Properties
Molecular Formula |
C6H4BrNO3S |
|---|---|
Molecular Weight |
250.07 g/mol |
IUPAC Name |
methyl 2-bromo-5-formyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C6H4BrNO3S/c1-11-5(10)4-3(2-9)12-6(7)8-4/h2H,1H3 |
InChI Key |
LMISUPDHCSFDIU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



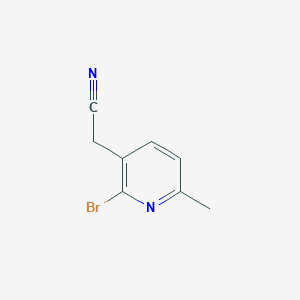

![2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B12959225.png)

